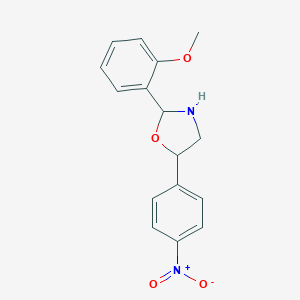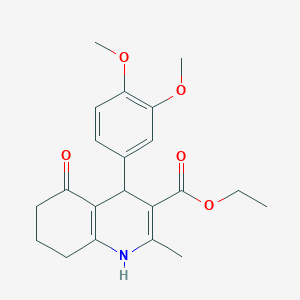![molecular formula C23H15BrClF3N4O B494404 [5-(4-BROMOPHENYL)-3-CHLORO-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL][3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE CAS No. 333764-56-0](/img/structure/B494404.png)
[5-(4-BROMOPHENYL)-3-CHLORO-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL][3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-(4-BROMOPHENYL)-3-CHLORO-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL][3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by the presence of a bromophenyl group, a chloro group, and a trifluoromethyl group attached to the pyrazolo[1,5-a]pyrimidine core, along with a dihydroquinolinyl methanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-BROMOPHENYL)-3-CHLORO-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL][3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine ring system.
Introduction of Substituents: The bromophenyl, chloro, and trifluoromethyl groups are introduced through electrophilic aromatic substitution reactions using reagents such as bromine, chlorine, and trifluoromethylating agents.
Attachment of the Dihydroquinolinyl Methanone Moiety: This step involves the condensation of the pyrazolo[1,5-a]pyrimidine intermediate with a dihydroquinolinyl methanone derivative under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
[5-(4-BROMOPHENYL)-3-CHLORO-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL][3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.
Substitution: The bromophenyl and chloro groups can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives with various functional groups replacing the bromophenyl or chloro groups.
Wissenschaftliche Forschungsanwendungen
[5-(4-BROMOPHENYL)-3-CHLORO-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL][3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of [5-(4-BROMOPHENYL)-3-CHLORO-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL][3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of key enzymes involved in cellular processes.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.
Trifluoromethylated Heterocycles: Compounds containing trifluoromethyl groups attached to various heterocyclic cores.
Quinoline Derivatives: Compounds with quinoline moieties and various functional groups.
Uniqueness
[5-(4-BROMOPHENYL)-3-CHLORO-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL][3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE is unique due to its specific combination of substituents and the presence of both pyrazolo[1,5-a]pyrimidine and dihydroquinolinyl methanone moieties
Eigenschaften
CAS-Nummer |
333764-56-0 |
|---|---|
Molekularformel |
C23H15BrClF3N4O |
Molekulargewicht |
535.7g/mol |
IUPAC-Name |
[5-(4-bromophenyl)-3-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-(3,4-dihydro-2H-quinolin-1-yl)methanone |
InChI |
InChI=1S/C23H15BrClF3N4O/c24-15-9-7-13(8-10-15)16-12-18(23(26,27)28)32-21(29-16)19(25)20(30-32)22(33)31-11-3-5-14-4-1-2-6-17(14)31/h1-2,4,6-10,12H,3,5,11H2 |
InChI-Schlüssel |
PJQRNOHCOSKOCX-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=NN4C(=CC(=NC4=C3Cl)C5=CC=C(C=C5)Br)C(F)(F)F |
Kanonische SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=NN4C(=CC(=NC4=C3Cl)C5=CC=C(C=C5)Br)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11-(3,4-dichlorophenyl)-3,3-dimethyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B494322.png)
![5-Bromo-2-methoxybenzaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B494328.png)
![4-Bromobenzaldehyde [4-(3,4-dimethoxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B494329.png)
![6-BIPHENYL-4-YL-10,11-DIMETHOXY-7,7A-DIHYDRO-12H-ISOINDOLO[2,1-A][1,5]BENZODIAZEPIN-12-ONE](/img/structure/B494330.png)

![4-[(2-(4-tert-butylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]benzonitrile](/img/structure/B494333.png)
![N-(2-{[(CYCLOPROPYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-METHOXYBENZAMIDE](/img/structure/B494334.png)
![2-amino-N-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B494336.png)


![3-[(2,5-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B494346.png)
![3-(Methylsulfanyl)-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B494347.png)
![(E)-3-methyl-4-(2-(2-methylbenzo[d]thiazol-6-yl)hydrazono)-1-phenyl-1H-pyrazol-5(4H)-one](/img/structure/B494348.png)

